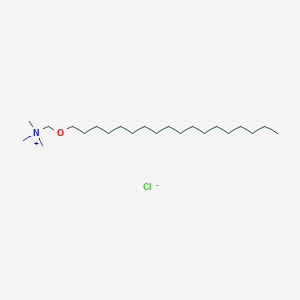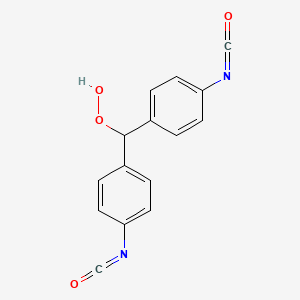
Bis(4-isocyanatophenyl)methaneperoxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-isocyanatophenyl)methaneperoxol: is a chemical compound known for its unique structure and reactivity. It contains two isocyanate groups attached to a central methaneperoxol moiety, making it a versatile compound in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-isocyanatophenyl)methaneperoxol typically involves the reaction of 4-isocyanatophenylmethane with hydrogen peroxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-isocyanatophenyl)methaneperoxol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with the isocyanate groups.
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Amines and other reduced products.
Substitution: Urethane, urea, and thiourea derivatives.
Applications De Recherche Scientifique
Bis(4-isocyanatophenyl)methaneperoxol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polyurethane foams, coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Bis(4-isocyanatophenyl)methaneperoxol involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds. The compound can also undergo redox reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Bis(4-isocyanatophenyl)methane: A similar compound with two isocyanate groups but without the peroxide moiety.
4,4’-Methylenebis(phenyl isocyanate): Another related compound used in the production of polyurethanes.
Uniqueness: Bis(4-isocyanatophenyl)methaneperoxol is unique due to the presence of the peroxide moiety, which imparts additional reactivity and potential applications compared to its analogs. This makes it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
64960-63-0 |
|---|---|
Formule moléculaire |
C15H10N2O4 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
1-[hydroperoxy-(4-isocyanatophenyl)methyl]-4-isocyanatobenzene |
InChI |
InChI=1S/C15H10N2O4/c18-9-16-13-5-1-11(2-6-13)15(21-20)12-3-7-14(8-4-12)17-10-19/h1-8,15,20H |
Clé InChI |
KLRVYQMTHPYHAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)OO)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


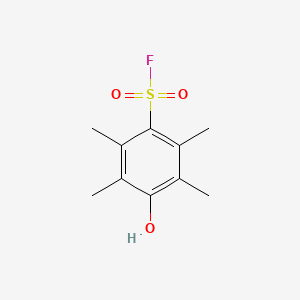
![7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B14491423.png)
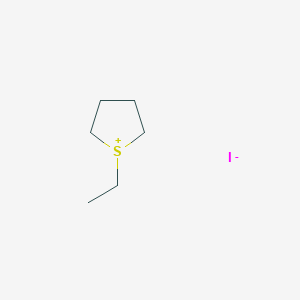

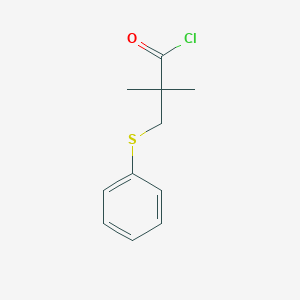

![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
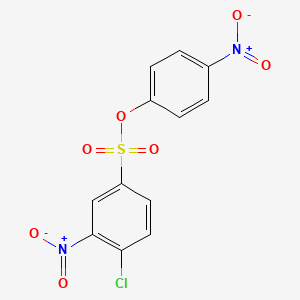
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)
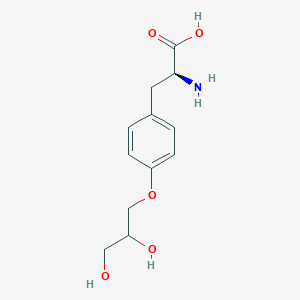
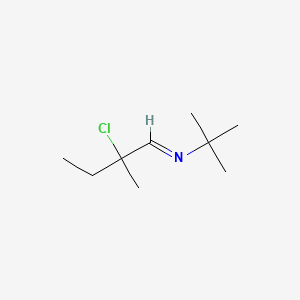
![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
